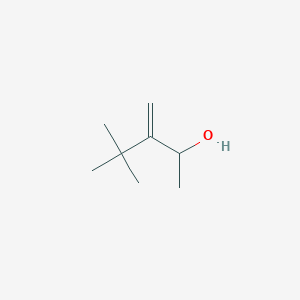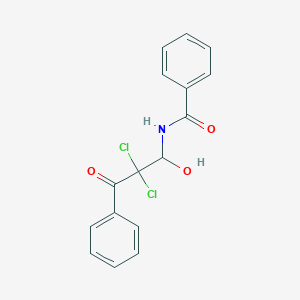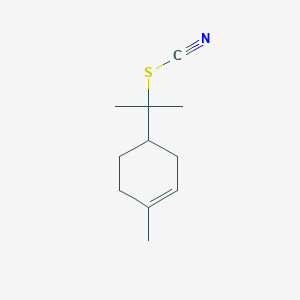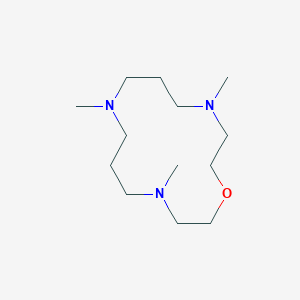![molecular formula C13H26N2O4 B14266047 Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester is a complex organic compound. It belongs to the family of carbamic acids, which are derivatives of carbamic acid (H2NCOOH). This compound is characterized by its unique structure, which includes a methoxymethylamino group and a 1,1-dimethylethyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester typically involves the reaction of an appropriate amine with carbon dioxide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide. The process involves bubbling carbon dioxide through a solution of the corresponding amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of supercritical carbon dioxide is particularly advantageous in industrial settings due to its efficiency and environmental benefits .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .
Aplicaciones Científicas De Investigación
Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl ester: This compound has a simpler structure and different chemical properties.
Carbamic acid, 1-methylethyl ester: This compound has a similar ester group but differs in its overall structure and reactivity.
Uniqueness
Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester is unique due to its specific functional groups and stereochemistry.
Propiedades
Fórmula molecular |
C13H26N2O4 |
|---|---|
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-(methoxymethylamino)-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-9(2)10(11(16)14-8-18-7)15(6)12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,16)/t10-/m0/s1 |
Clave InChI |
PHIZPEQMSZNUCQ-JTQLQIEISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCOC)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)C(C(=O)NCOC)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)

![N,N'-{Ditellane-1,2-diylbis[(2,1-phenylene)methylene]}bis(N-methylmethanamine)](/img/structure/B14265989.png)
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)





![Bis[(4-nitrophenyl)methyl] ethanedioate](/img/structure/B14266035.png)


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
